molecular formula C9H8ClN3O3 B2857094 5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one CAS No. 899374-45-9

5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B2857094
CAS RN: 899374-45-9
M. Wt: 241.63
InChI Key: LWWKJTPDNAEDJA-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole .


Synthesis Analysis

Benzimidazole is synthesized by the condensation of o-phenylenediamine with formic acid . Substituted derivatives can be obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .


Molecular Structure Analysis

The structure of benzimidazole is a fusion of a benzene ring and an imidazole ring . This gives it properties of both aromatic and heterocyclic compounds .


Chemical Reactions Analysis

Benzimidazole can act as a base, forming a positively charged ion by accepting a proton . It can also be deprotonated with stronger bases .


Physical And Chemical Properties Analysis

Benzimidazole is a white solid that appears in the form of tabular crystals . It has a molar mass of 118.139 g·mol −1 and a melting point of 170 to 172 °C .

Scientific Research Applications

Organic Synthesis

This compound can be used as a building block in organic synthesis. Its nitro group can act as an electrophile in various chemical reactions, allowing for the construction of more complex molecules. This is particularly useful in the synthesis of diverse imidazole-based compounds with potential applications in drug development .

Material Science

In material science, imidazole derivatives are used to create novel materials with specific properties. For example, they can be incorporated into metal-organic frameworks (MOFs) , which are used for gas storage, separation, and catalysis due to their high porosity and surface area .

Environmental Science

Imidazole derivatives can be employed in environmental science for the adsorption and removal of pollutants . Their structure allows for the capture of specific molecules, making them suitable for applications like CO2 capture and water purification .

Mechanism of Action

While the mechanism of action can vary greatly depending on the specific compound and its application, many benzimidazole derivatives are used in medicine. For example, they can act as angiotensin II receptor blockers or anthelmintic agents .

Safety and Hazards

As with any chemical compound, handling benzimidazole requires appropriate safety measures. It has been labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 .

Future Directions

Benzimidazole and its derivatives continue to be a topic of research, particularly in the field of medicinal chemistry . They are key components to functional molecules that are used in a variety of everyday applications .

properties

IUPAC Name

5-chloro-1,3-dimethyl-6-nitrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O3/c1-11-7-3-5(10)6(13(15)16)4-8(7)12(2)9(11)14/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWKJTPDNAEDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N(C1=O)C)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Synthesis routes and methods

Procedure details

5-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one (1.00 g, 4.7 mmol) was stirred in DMF (50 mL) then potassium carbonate (1.29 g, 9.4 mmol) and iodomethane (2.66 g, 18.7 mmol) were added. The reaction was stirred at 75° C. for 1.5 h. The reaction was allowed to cool and solvents were removed under reduced pressure. The residue was partitioned between water and ethyl acetate and the phases were separated. The aqueous phase was extracted with ethyl acetate and the combined organic extracts were through a phase separation cartridge and evaporated to afford a brown solid (1.07 g, 95%), which was taken through to the next step with no further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step Two
Quantity
2.66 g
Type
reactant
Reaction Step Two
Name
Yield
95%

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